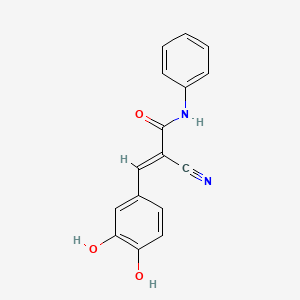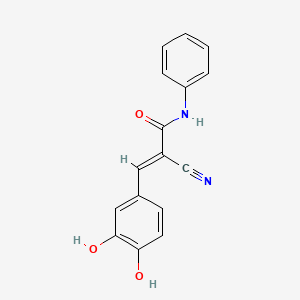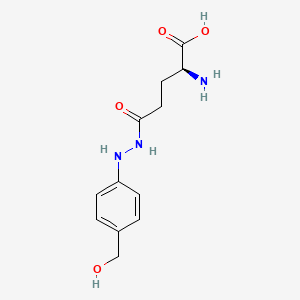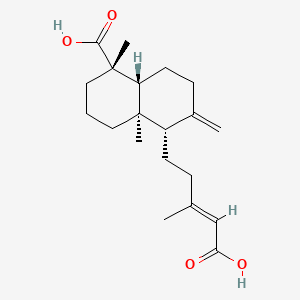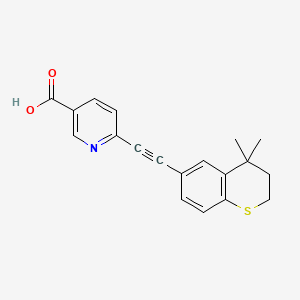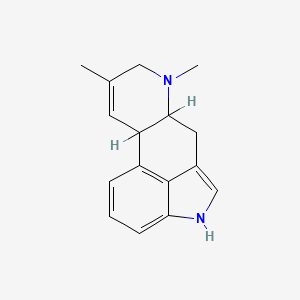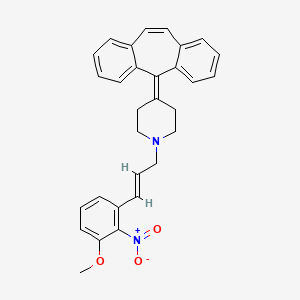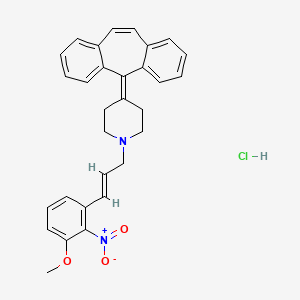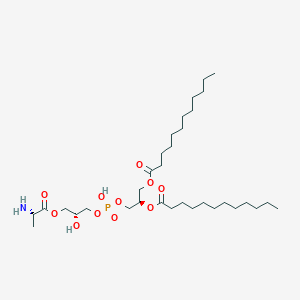
Alanylphosphatidylglycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alanylphosphatidylglycerol is an enzyme that belongs to the family of transferases, specifically the aminoacyltransferases. The systematic name of this enzyme class is L-alanyl-tRNA:phosphatidylglycerol alanyltransferase. Other names in common use include O-alanylphosphatidylglycerol synthase, and alanyl phosphatidylglycerol synthetase.
Wissenschaftliche Forschungsanwendungen
Resistance Mechanisms in Bacteria
Alanylphosphatidylglycerol (A-PG) is implicated in bacterial resistance. For example, in Pseudomonas aeruginosa, the aminoacylation of phosphatidylglycerol (PG) with alanine, catalyzed by aminoacyl-phosphatidylglycerol synthases (aaPGS), was shown to decrease susceptibility to various antibacterial agents (Arendt et al., 2012). Similarly, the presence of alanylated lipids in Corynebacterium glutamicum was observed to enhance bacterial fitness in the presence of certain antimicrobials, highlighting the role of A-PG in bacterial adaptation and resistance (Smith et al., 2015).
Bacterial Lipid Homeostasis
A-PG plays a significant role in the lipid homeostasis of bacteria. For instance, in Pseudomonas aeruginosa, the synthesis of A-PG is increased under acidic conditions, indicating its role in environmental adaptation (Klein et al., 2009). Also, in the same bacterium, the tRNA-dependent aminoacylation of PG, catalyzed by A-PG synthase, is less susceptible to antibacterial agents, suggesting a potential target for enhancing antimicrobial efficacy (Hebecker et al., 2011).
Structural and Functional Aspects
The structures of the catalytic domains of aminoacyl-phosphatidylglycerol synthases from different bacteria have been elucidated, shedding light on the process of tRNA-dependent synthesis of A-PG and lysyl-phosphatidylglycerol (L-PG). These findings have implications for the design of inhibitors that could render microbial pathogens more susceptible to antimicrobial compounds (Hebecker et al., 2015).
Role in Antimicrobial Resistance
Alanyl-phosphatidylglycerol and lysyl-phosphatidylglycerol in Staphylococcus aureus have been found to protect against the antibiotic daptomycin, highlighting the role of A-PG in antimicrobial resistance. These findings suggest that both lipids can be efficiently produced in S. aureus, affecting susceptibility to certain antimicrobial compounds (Slavetinsky et al., 2012).
Eigenschaften
CAS-Nummer |
65848-04-6 |
|---|---|
Produktname |
Alanylphosphatidylglycerol |
Molekularformel |
C33H64NO11P |
Molekulargewicht |
681.8 g/mol |
IUPAC-Name |
[(2R)-3-[[(2R)-3-[(2S)-2-aminopropanoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-dodecanoyloxypropyl] dodecanoate |
InChI |
InChI=1S/C33H64NO11P/c1-4-6-8-10-12-14-16-18-20-22-31(36)41-26-30(45-32(37)23-21-19-17-15-13-11-9-7-5-2)27-44-46(39,40)43-25-29(35)24-42-33(38)28(3)34/h28-30,35H,4-27,34H2,1-3H3,(H,39,40)/t28-,29+,30+/m0/s1 |
InChI-Schlüssel |
ZXAVHCQVHRXXOF-FRXPANAUSA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](COC(=O)[C@H](C)N)O)OC(=O)CCCCCCCCCCC |
SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COC(=O)C(C)N)O)OC(=O)CCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COC(=O)C(C)N)O)OC(=O)CCCCCCCCCCC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Ala-phosphatidylglycerol alanylphosphatidylglycerol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



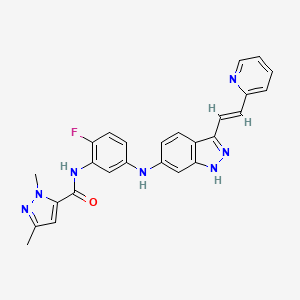
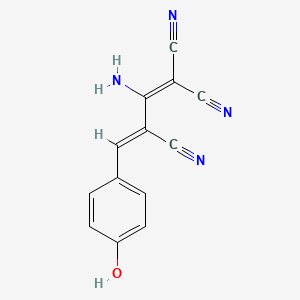
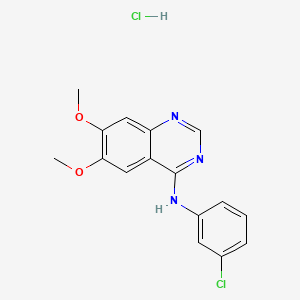
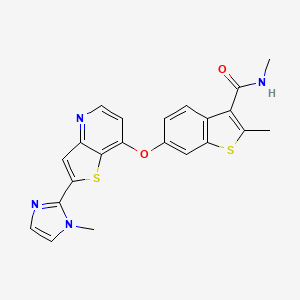
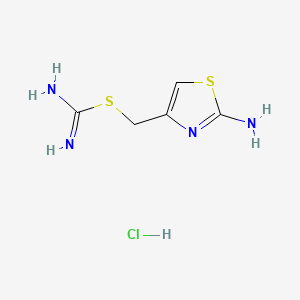
![5-(p-tolylthio)-9H-pyrimido[4,5-b]indole-2,4-diamine](/img/structure/B1664425.png)
